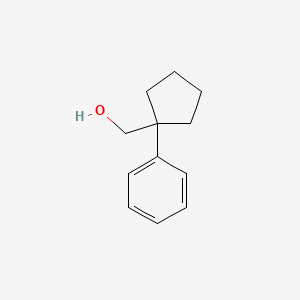
(1-Phenylcyclopentyl)methanol
Cat. No. B1360230
Key on ui cas rn:
59115-90-1
M. Wt: 176.25 g/mol
InChI Key: WJMWSPUOZRYMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05331010
Procedure details


A solution of the product of Step A (3.00 g, 14.71 mmol) in 10 mL THF was added dropwise to a suspension of LiAlH4 (1.25 g, 33.09 mmol) in 25 mL dry THF. The reaction mixture was stirred at reflux for three hours. The excess LiAlH4 was destroyed following the method described in Reagents for Organic Synthesis, Vol 1 [1967] p. 584 (J. Wiley & Son), by quenching the cooled reaction mixture with the addition of 1.25 mL water, followed by the addition of 1.25 mL 154 sodium hydroxide (w/v), followed by the addition of 3.75 mL water. The resulting aluminum salts were separated by filtration and washed with water (5×1 mL). The product was extracted with ether (3×25 mL) and dried (Na2SO4). Evaporation of the solvent gave 2.07 g (88%) of 1-phenylcyclopentanemethanol as a white solid, mp 41°-44° C.(the literature value of mp, J. Org. Chem. 27:3434 (1962), is 43°-44° C.).





[Compound]
Name
154
Quantity
1.25 mL
Type
reactant
Reaction Step Three



Yield
88%
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:9][CH2:8][CH2:7][CH2:6]1)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[C:10]1([C:5]2([CH2:3][OH:2])[CH2:9][CH2:8][CH2:7][CH2:6]2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2.3.4.5.6,8.9|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
1.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
[Compound]
|
Name
|
154
|
|
Quantity
|
1.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
3.75 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for three hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The excess LiAlH4 was destroyed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
described in Reagents for Organic Synthesis, Vol 1 [1967] p
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
584 (J. Wiley & Son), by quenching
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the cooled reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting aluminum salts were separated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (5×1 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted with ether (3×25 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1(CCCC1)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.07 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
